molecular formula C11H10N2OS B2642262 N-(thiophen-3-ylmethyl)picolinamide CAS No. 1207044-92-5

N-(thiophen-3-ylmethyl)picolinamide

Cat. No.: B2642262
CAS No.: 1207044-92-5
M. Wt: 218.27
InChI Key: YYDXDNMPVUELFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-(thiophen-3-ylmethyl)picolinamide”, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, thiophenes can react with electrophiles, and the positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring . Moreover, thiophenes can be synthesized from acyclic precursors through heterocyclization of functionalized alkynes .

Scientific Research Applications

Chemical Synthesis and Reactions

Research has shown that N-(thiophen-3-ylmethyl)picolinamide derivatives participate in facile syntheses of heterocycles, demonstrating their utility in creating complex molecular structures. For instance, these derivatives undergo cycloaddition reactions to yield thiophene and aniline derivatives, which exhibit promising biological activities (E. Darwish, 2008). Such reactions underscore their versatility in organic synthesis, providing a pathway to synthesize a variety of biologically active compounds.

Material Science and Organic Electronics

In the field of materials science, specifically in the development of organic electronics, this compound derivatives have been used to design phosphorescent iridium(III) complexes. These complexes are applied in red and white organic light-emitting diodes (OLEDs), showing excellent performance and color stability (Peng Tao et al., 2017). This indicates their potential in advancing OLED technology with implications for display and lighting applications.

Nuclear Waste Treatment

The compound's derivatives have also been explored for selective An/Ln separation from radioactive waste, highlighting their relevance in environmental and nuclear waste management (A. Casnati et al., 2005). Such applications are critical for the safe and efficient disposal or recycling of nuclear materials.

Anticancer Research

Moreover, this compound derivatives have been involved in the synthesis of complexes with potential anticancer activities. Studies on various metal complexes have shown promising cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents (S. V. van Rijt et al., 2009). These findings suggest avenues for the development of new anticancer drugs.

Corrosion Inhibition

Additionally, these derivatives have demonstrated efficacy as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. This is particularly relevant in industrial applications where metal preservation is crucial (D. Daoud et al., 2014). The study of such inhibitors can lead to the development of more durable materials and coatings.

Future Directions

Thiophene derivatives, including “N-(thiophen-3-ylmethyl)picolinamide”, have shown important applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-11(10-3-1-2-5-12-10)13-7-9-4-6-15-8-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDXDNMPVUELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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